4-[1-(Pyridin-2-yl)ethenyl]morpholine
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Overview
Description
4-[1-(Pyridin-2-yl)ethenyl]morpholine is a chemical compound that features a morpholine ring substituted with a pyridin-2-yl group via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Pyridin-2-yl)ethenyl]morpholine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Pyridin-2-yl)ethenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-[1-(Pyridin-2-yl)ethenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[1-(Pyridin-2-yl)ethenyl]morpholine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one: This compound features a similar morpholine and pyridine structure but with different substituents and linkages.
4-Morpholinopyridine: Another compound with a morpholine ring attached to a pyridine ring, used in various chemical reactions and applications.
Uniqueness
4-[1-(Pyridin-2-yl)ethenyl]morpholine is unique due to its specific ethenyl linkage between the morpholine and pyridine rings, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55482-73-0 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(1-pyridin-2-ylethenyl)morpholine |
InChI |
InChI=1S/C11H14N2O/c1-10(11-4-2-3-5-12-11)13-6-8-14-9-7-13/h2-5H,1,6-9H2 |
InChI Key |
NERCJUSJRRAPJG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=N1)N2CCOCC2 |
Origin of Product |
United States |
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